molecular formula C16H17Cl2NO3 B2962010 Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate CAS No. 103877-38-9

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate

Cat. No.: B2962010
CAS No.: 103877-38-9
M. Wt: 342.2 g/mol
InChI Key: SVNYMYPMTQYJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate typically involves multiple steps, starting with the reaction of cyclopropylamine with appropriate acyl chlorides or carboxylic acids under controlled conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and esters.

  • Reduction: Amines and alcohols.

  • Substitution: Various substituted acrylates and derivatives.

Scientific Research Applications

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to downstream effects in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate is unique due to its specific structural features and reactivity. Similar compounds include:

  • Ethyl 3-(cyclopropylamino)propanoate: A related ester with a simpler structure.

  • Ethyl 3-(cyclopropylamino)acrylate: A closely related acrylate derivative.

  • Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate: A compound with a similar benzoyl group but different halogen substituents.

These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-methylphenyl)-3-hydroxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO3/c1-3-22-16(21)12(8-19-10-4-5-10)15(20)11-6-7-13(17)9(2)14(11)18/h6-8,10,20H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNYMYPMTQYJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=C(C(=C(C=C1)Cl)C)Cl)O)C=NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.